

An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(2-Chlorophenyl)diphenylmethanol	
Cat. No.:	B1676089	Get Quote

CAS Number: 66774-02-5

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol, a triarylmethanol derivative, is a compound of significant interest in pharmaceutical research and development. Primarily recognized as a key intermediate and a known impurity in the synthesis of the widely used antifungal agent, Clotrimazole, this molecule also exhibits intrinsic biological activities.[1][2][3] This technical guide provides a comprehensive overview of (2-Chlorophenyl)diphenylmethanol, encompassing its chemical and physical properties, synthesis methodologies, analytical techniques, and its established biological and pharmacological profile.

Chemical and Physical Properties

(2-Chlorophenyl)diphenylmethanol is a white to off-white crystalline solid. Its chemical structure consists of a central methanol carbon atom bonded to a 2-chlorophenyl group and two phenyl groups. This structure contributes to its lipophilic nature and its specific physical and chemical characteristics.

Table 1: Physicochemical Properties of (2-Chlorophenyl)diphenylmethanol



Property	Value	Reference
Molecular Formula	C19H15ClO	[4][5]
Molecular Weight	294.77 g/mol	[4][5]
Melting Point	91-92 °C	
Boiling Point	447.6 °C at 760 mmHg	
Density	1.216 g/cm ³	
LogP	4.62	[6]
рКа	12.36 ± 0.29 (Predicted)	[6]

Synonyms: o-Chlorophenyldiphenylmethanol, (o-Chlorophenyl)diphenylmethanol, Clotrimazole EP Impurity A.[1][3]

Synthesis and Experimental Protocols

(2-Chlorophenyl)diphenylmethanol is primarily synthesized as a precursor to Clotrimazole. The most common synthetic route involves a Grignard reaction.

Grignard Reaction Synthesis

A typical synthesis involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate ester or ketone.

Experimental Protocol: Synthesis via Grignard Reaction

- Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped
 with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are
 suspended in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the
 Grignard reaction. The mixture is refluxed until the magnesium is consumed.
- Reaction with Methyl 2-Chlorobenzoate: The Grignard reagent is cooled to 0°C, and a solution of methyl 2-chlorobenzoate in anhydrous diethyl ether is added dropwise.



- Reaction with Benzophenone: Alternatively, 1-Chloro-2-iodobenzene can be reacted with (trimethylsilyl)methylmagnesium chloride, followed by the addition of benzophenone.[7]
- Quenching and Extraction: After the addition is complete, the reaction is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as acetic acid or by column chromatography.

Role in Clotrimazole Synthesis

(2-Chlorophenyl)diphenylmethanol is a direct precursor to Clotrimazole. The synthesis involves the chlorination of the hydroxyl group followed by substitution with imidazole.

Experimental Protocol: Conversion to Clotrimazole

- Chlorination: **(2-Chlorophenyl)diphenylmethanol** is dissolved in a suitable solvent like toluene. A chlorinating agent, such as thionyl chloride, is added, often with a catalytic amount of N,N-dimethylformamide. The reaction mixture is heated to facilitate the conversion to (2-chlorophenyl)diphenylchloromethane.[8]
- Condensation with Imidazole: The resulting chlorinated intermediate, without isolation, is then reacted with imidazole in the presence of a base, such as triethylamine, to yield Clotrimazole.[8]
- Purification: The final product, Clotrimazole, is then purified by crystallization.

Analytical Methods

As a pharmaceutical impurity and intermediate, the accurate analysis of **(2-Chlorophenyl)diphenylmethanol** is crucial. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.

Table 2: Analytical Techniques for (2-Chlorophenyl)diphenylmethanol



Technique	Details
HPLC	Used for purity assessment and as a reference standard for Clotrimazole analysis.[1]
GC-MS	Provides structural confirmation and can be used for impurity profiling.[4]
NMR Spectroscopy	¹ H and ¹³ C NMR are used for structural elucidation and confirmation.[9]
IR Spectroscopy	To identify functional groups present in the molecule.[9]
Mass Spectrometry	To determine the molecular weight and fragmentation pattern.[9]

Experimental Protocol: HPLC Analysis

A standard HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The method would be validated for linearity, accuracy, precision, and sensitivity.

Biological Activity and Applications

While primarily known as a Clotrimazole impurity, **(2-Chlorophenyl)diphenylmethanol** exhibits its own biological effects.

Antifungal Activity

It is described as an antifungal drug that functions by blocking calcium ionophores in fungal cells.[5] This mechanism disrupts calcium homeostasis, which is essential for fungal growth and virulence.

Calcium Channel Blocker

(2-Chlorophenyl)diphenylmethanol is characterized as a weak calcium channel blocker.[10] [11] This activity is likely responsible for some of its observed pharmacological effects.



Inhibition of Slow Afterhyperpolarization (sIHP)

It has been identified as an inhibitor of the slow afterhyperpolarization (sIHP) in neurons, with an IC₅₀ of 1-2 μ M.[10][11] The sIHP is a key regulator of neuronal excitability, and its inhibition can lead to increased neuronal firing.

Toxicology and Safety

(2-Chlorophenyl)diphenylmethanol is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[4][12] It may also cause respiratory irritation.[4][12]

Table 3: GHS Hazard Statements

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H318	Causes serious eye damage
H335	May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area.[12]

Conclusion

(2-Chlorophenyl)diphenylmethanol is a molecule with a dual identity. It is an essential building block in the industrial synthesis of the antifungal drug Clotrimazole, and its presence as an impurity necessitates robust analytical monitoring. Concurrently, its own modest biological activities as an antifungal agent and a modulator of ion channels present potential avenues for further investigation in drug discovery and pharmacology. This guide has provided a detailed technical overview to support researchers and scientists in their work with this compound.



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- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676089#2-chlorophenyl-diphenylmethanol-casnumber-66774-02-5]

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